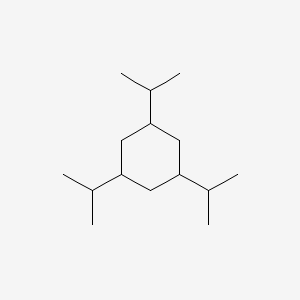![molecular formula C18H18Cl3N3 B12002380 4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)
4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound, also known by its systematic name 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate , belongs to the class of hydrazones and triazoles.
- Its molecular formula is
C32H29ClN2O6
, and its molecular weight is approximately 573.05 g/mol . - The compound features an ethoxyphenyl group with a hydrazone linkage and a triazole ring.
Méthodes De Préparation
Synthetic Routes: The synthetic route involves the condensation of 4-(2-chlorobenzyl)benzoyl chloride with 2-ethoxybenzohydrazide, followed by cyclization to form the triazole ring .
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., chloroform or dichloromethane).
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s rarity.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.
Biology: It could serve as a potential bioactive compound due to its hydrazone and triazole moieties.
Medicine: Research may explore its potential as an anticancer agent or other therapeutic applications.
Industry: Limited information exists on industrial applications.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparaison Avec Des Composés Similaires
Similar Compounds: One related compound is 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness: The combination of hydrazone, triazole, and chlorobenzyl groups sets our compound apart.
Remember that this compound’s rarity limits available data, but further research could uncover additional insights
Propriétés
Formule moléculaire |
C18H18Cl3N3 |
|---|---|
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-2-1-4-15(16)13-23-8-10-24(11-9-23)22-12-14-5-3-7-17(20)18(14)21/h1-7,12H,8-11,13H2/b22-12+ |
Clé InChI |
LRXTUODYFGSZOW-WSDLNYQXSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


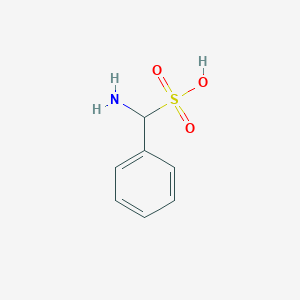

![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)
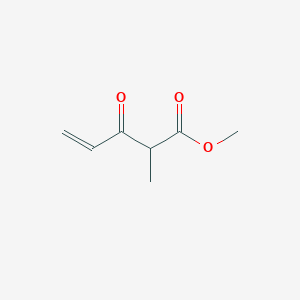


![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
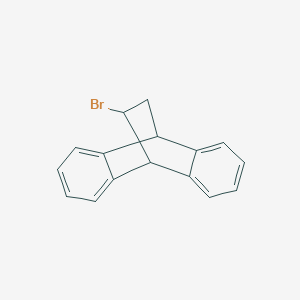
![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)
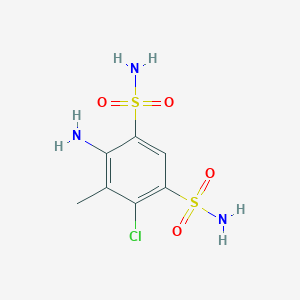
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)
